molecular formula C7H16Cl2N2 B11903399 (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B11903399
M. Wt: 199.12 g/mol
InChI Key: OSELFJSEXXQYOH-QYCVXMPOSA-N
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Description

®-6-Methyl-4,7-diazaspiro[25]octane dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of ®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
  • 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
  • 4,7-Diazaspiro[2.5]octane dihydrochloride

Uniqueness

®-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group at the 6-position. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(6R)-6-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

OSELFJSEXXQYOH-QYCVXMPOSA-N

Isomeric SMILES

C[C@@H]1CNC2(CC2)CN1.Cl.Cl

Canonical SMILES

CC1CNC2(CC2)CN1.Cl.Cl

Origin of Product

United States

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